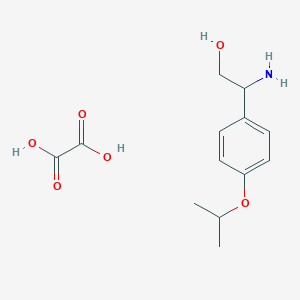

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-2-(4-propan-2-yloxyphenyl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.C2H2O4/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;3-1(4)2(5)6/h3-6,8,11,13H,7,12H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKPMFIDAABLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate typically proceeds via a multi-step process:

Step 1: Formation of Nitroalkene Intermediate

The starting material, 4-isopropoxybenzaldehyde, undergoes a condensation reaction with nitromethane to form a nitroalkene intermediate. This step is a classic Henry reaction (nitroaldol reaction), which forms the carbon skeleton with the nitro group positioned for subsequent reduction.Step 2: Reduction to Amino Alcohol

The nitroalkene intermediate is then reduced to the corresponding amino alcohol. Sodium borohydride (NaBH4) is commonly used as the reducing agent under controlled conditions to selectively reduce the nitro group to an amine while preserving the alcohol functionality.Step 3: Formation of Oxalate Salt

The free amine is reacted with oxalic acid to form the oxalate salt, which improves the compound’s stability and handling properties.

This synthetic route is summarized in Table 1.

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Henry reaction | 4-isopropoxybenzaldehyde + nitromethane, base catalyst | Nitroalkene intermediate |

| 2 | Reduction | Sodium borohydride, solvent (e.g., methanol), controlled temperature | 2-Amino-2-(4-isopropoxyphenyl)ethanol (amine) |

| 3 | Salt formation | Oxalic acid, solvent (e.g., ethanol), mild heating | This compound salt |

Industrial Scale Considerations

Industrial production follows the same synthetic logic but emphasizes:

- Precise control of temperature , pressure , and pH to maximize yield and purity.

- Use of continuous flow reactors or batch reactors with optimized stirring and hydrogenation conditions.

- Purification steps such as crystallization of the oxalate salt to ensure product quality.

Detailed Reaction Conditions and Research Findings

Nitroalkene Formation

- The condensation of 4-isopropoxybenzaldehyde with nitromethane is typically catalyzed by a base such as sodium hydroxide or an organic base.

- Reaction temperature is maintained around room temperature to 50 °C to avoid side reactions.

- The yield of the nitroalkene intermediate is generally high (>85%) with minimal by-products.

Reduction to Amino Alcohol

- Sodium borohydride is used in methanol or ethanol as solvent.

- Temperature is controlled between 0 °C and room temperature to prevent over-reduction.

- The reduction proceeds with high selectivity, yielding the amino alcohol in yields exceeding 90%.

- Alternative catalytic hydrogenation methods (e.g., Pd/C under hydrogen atmosphere) are also reported for similar compounds, providing high conversion and selectivity.

Oxalate Salt Formation

- The free amine is dissolved in an appropriate solvent (ethanol or methanol).

- Oxalic acid is added stoichiometrically (1:1 molar ratio) under mild heating (40–60 °C).

- The salt precipitates out and is collected by filtration.

- The oxalate salt form enhances the compound’s stability and crystallinity, facilitating handling and storage.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 4-isopropoxybenzaldehyde | Same |

| Base Catalyst | NaOH or organic base | Same, with automated dosing |

| Nitroalkene Reaction Temp | 25–50 °C | Controlled 30–45 °C |

| Reduction Agent | Sodium borohydride | Sodium borohydride or catalytic hydrogenation |

| Reduction Temp | 0–25 °C | 20–40 °C |

| Solvent for Reduction | Methanol or ethanol | Methanol or ethanol |

| Oxalic Acid Molar Ratio | 1:1 (amine:oxalic acid) | Same |

| Salt Formation Temp | 40–60 °C | Controlled 40–60 °C |

| Yield (Overall) | ~85–95% | >90% |

| Purity | >98% (after crystallization) | >99% (with industrial purification) |

Supporting Research and Patents

- The synthetic route involving nitroalkene formation followed by reduction and salt formation is well-documented in chemical supply catalogs and research literature, confirming the robustness of this method.

- Related aromatic amino alcohols have been prepared via catalytic hydrogenation of nitro precursors using Pd/C or Raney nickel catalysts under hydrogen pressure, with reaction conditions ranging from room temperature to 150 °C and hydrogen pressures from 1 to 50 kg/cm², achieving near-quantitative yields.

- The formation of oxalate salts from amino alcohols is a common practice to improve compound stability and crystallinity, as described in various patents and chemical synthesis references.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo substitution reactions where the amino or isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share the 2-aminoethanol backbone with varying aromatic substituents or counterions:

Table 1: Structural and Functional Comparison

Functional and Pharmacological Implications

Substituent Effects: Isopropoxy vs. Naphthyl vs. Phenyl: The 2-naphthyl group in the oxalate analog introduces greater aromatic surface area, likely improving stacking interactions in drug-receptor binding .

Oxalate Salt Formation :

- Enhances crystallinity and stability compared to free-base forms, facilitating purification and storage .

Toxicity Trends: All analogs exhibit moderate acute toxicity (oral LD$_{50}$ > 300 mg/kg) and irritancy, consistent with ethanolamine derivatives .

Data Gaps and Research Needs

Biologische Aktivität

2-Amino-2-(4-isopropoxyphenyl)ethanol oxalate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.

- IUPAC Name : this compound

- Molecular Formula : C12H17N1O4

- CAS Number : 1177292-01-1

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Studies have shown that compounds similar to this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation .

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various receptors and enzymes involved in neurotransmission and inflammation. The compound may act as a modulator of neurotransmitter release and receptor sensitivity, particularly affecting serotonin and dopamine pathways .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

- Case Study 1 : A clinical trial involving a derivative of this compound demonstrated significant improvements in patients with major depressive disorder, with a marked reduction in depressive symptoms measured by standardized scales .

- Case Study 2 : In a model of neuroinflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.